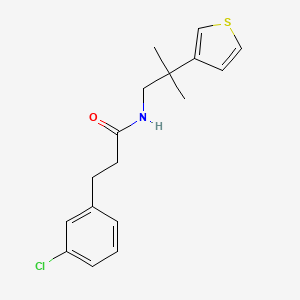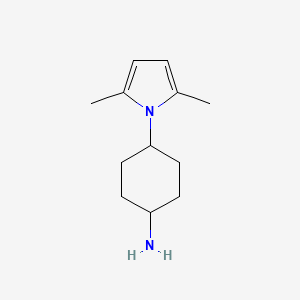
4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine" is a chemical that features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with two methyl groups at positions 2 and 5. This pyrrole unit is further linked to a cyclohexan-1-amine moiety, suggesting a complex structure that could potentially exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which has been shown to be a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, yielding products with up to 98% efficiency . Another method involves the cycloisomerization of (Z)-(2-en-4-ynyl)amines, which can be catalyzed by metal catalysts such as CuCl2 or PdX2 in conjunction with KX . Although these methods do not directly describe the synthesis of the compound , they provide insight into the types of reactions that could be employed to synthesize similar pyrrole-containing compounds.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was characterized by NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. The Paal–Knorr reaction, for example, is a method for synthesizing heterocycles, including pyrroles, by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . Additionally, the reaction of cyclohexylamine with different aldehydes can lead to products formed by nucleophilic substitution or condensation followed by hydrolysis, depending on the nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups on the pyrrole ring can increase hydrophobicity, which might affect the compound's solubility in various solvents. The cyclohexylamine moiety could also contribute to the overall lipophilicity of the compound. The intermolecular and intramolecular hydrogen bonding, as observed in related compounds, can influence the compound's boiling point and stability .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is used in chemical synthesis, particularly in the synthesis of substituted pyrroles through palladium-catalyzed cycloisomerization (Gabriele et al., 2001). This process is significant in organic chemistry for creating complex molecules.
Fluorescent Probes and Real-Time Monitoring
- The compound forms the basis for novel fluorescent probes with aggregation-enhanced emission features, which are useful for the quantitative detection of low levels of carbon dioxide in gas mixtures (Wang et al., 2015). This has applications in environmental monitoring and medical research.
Material Science and Structural Chemistry
- It is used in material science for structural studies, providing insights into intermolecular interactions and crystal stabilization, as demonstrated in the study of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).
Drug Discovery and Antimicrobial Research
- In the field of drug discovery, derivatives of this compound have been studied for their potential antibacterial activity, with certain compounds showing efficacy against tuberculosis (Johnson et al., 1981).
Enhancing Monoclonal Antibody Production
- The compound has been identified as a promising chemical for improving monoclonal antibody production in Chinese hamster ovary cell cultures, a crucial process in biopharmaceutical manufacturing (Aki et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes disrupts the fatty acid synthesis and folate metabolism pathways respectively . The downstream effects of this disruption can lead to the inhibition of bacterial growth and proliferation, contributing to the compound’s antibacterial and antitubercular properties .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other chemical compounds such as dimethyl sulfoxide, lithium chloride, and butyric acid have been shown to improve monoclonal antibody production in mammalian cell cultures . Therefore, the compound’s environment can play a crucial role in its overall effectiveness.
Zukünftige Richtungen
The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could involve further studies on its potential uses in the biological and medical sciences . In particular, its ability to increase monoclonal antibody production suggests potential applications in biotechnology .
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLAUVNEHBYVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCC(CC2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

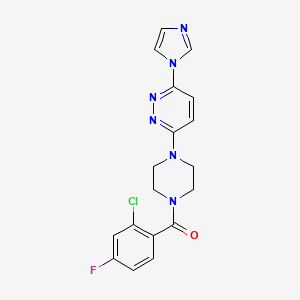
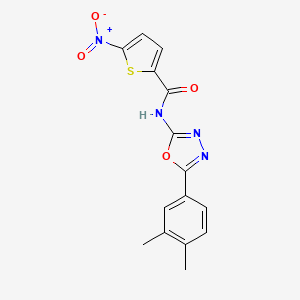

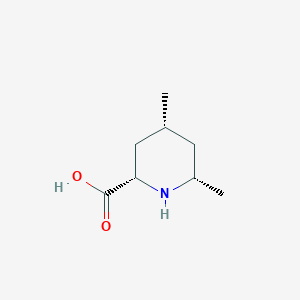
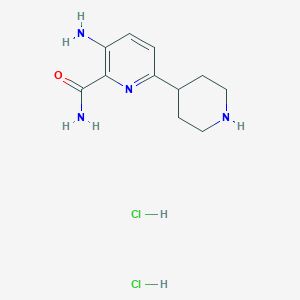
![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)

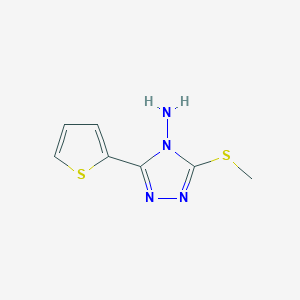

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
